N-(3,4-Diethoxy-5-formylphenyl)-2-methylpropanamide
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Overview
Description
N-(3,4-Diethoxy-5-formylphenyl)-2-methylpropanamide: is an organic compound characterized by its unique structure, which includes diethoxy and formyl functional groups attached to a phenyl ring, and a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-formylphenyl)-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3,4-diethoxy-5-formylphenyl intermediate, which is then reacted with 2-methylpropanamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Diethoxy-5-formylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the diethoxy groups.
Scientific Research Applications
N-(3,4-Diethoxy-5-formylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Diethoxy-5-formylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (3,4-diethoxy-5-formylphenyl)carbamate .
- Carbamothioic acid, (3,4-diethoxy-5-formylphenyl)-, O-methyl ester .
- Propan-2-yl N-(3,4-dihydroxyphenyl)carbamate .
Uniqueness
N-(3,4-Diethoxy-5-formylphenyl)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90257-29-7 |
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Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-formylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C15H21NO4/c1-5-19-13-8-12(16-15(18)10(3)4)7-11(9-17)14(13)20-6-2/h7-10H,5-6H2,1-4H3,(H,16,18) |
InChI Key |
IBZUPJONASARJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)C=O)NC(=O)C(C)C |
Origin of Product |
United States |
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